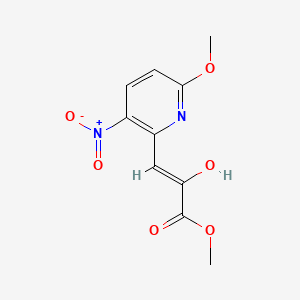

![molecular formula C18H20N2O2 B604699 1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone CAS No. 1321752-63-9](/img/structure/B604699.png)

1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Hydroxyphenyl)propan-1-one, also known as Paroxypropione, is a manufactured, nonsteroidal estrogen which has been used medically as an antigonadotropin .

Molecular Structure Analysis

The molecular formula of 1-(4-Hydroxyphenyl)propan-1-one is C9H10O2 . It has a molecular weight of 150.174 . The exact mass is 150.068085 .Physical And Chemical Properties Analysis

1-(4-Hydroxyphenyl)propan-1-one has a density of 1.1±0.1 g/cm3 . Its boiling point is 152-154 °C26 mm Hg (lit.) and the melting point is 36-38 °C (lit.) . The compound is slightly soluble in water with a solubility of 0.34 g/l at 15 ºC .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Hydrazones and their complexes are synthesized through reactions involving hydrazone ligands, showcasing diverse biological activities. These compounds are characterized by various spectroscopic methods, indicating their potential as antimicrobial agents and for other biological applications. For instance, El-Sherif reports the synthesis of hydrazone ligands and their metal complexes, revealing antimicrobial activity, particularly against Gram-positive bacteria, suggesting a relationship between antimicrobial activity and the cell wall structure of bacteria (El-Sherif, 2009).

Biological Activities

Research has delved into the antimicrobial and antibacterial properties of hydrazone derivatives and their metal complexes. Prithivirajan et al. synthesized chalcone-hydrazone derivatives showing pronounced antibacterial activities, representing a new collection of antibacterial agents and DNA gyrase inhibitors (Prithivirajan, Marimuthu, & Jas, 2019). Furthermore, Tharmaraj et al. synthesized and characterized metal complexes of hydrazone ligands, noting enhanced antimicrobial activity compared to the free ligand, highlighting the potential of metal-hydrazone complexes in antimicrobial applications (Tharmaraj, Kodimunthiri, Sheela, & Priya, 2009).

Environmental Applications

Chhaya and Gupte explored the use of laccase in the bioremediation of Bisphenol A, an environmental pollutant, using reverse micelles systems. This study demonstrates the potential of enzyme-based systems for the degradation of hydrophobic phenolic environmental pollutants, offering insights into the environmental applications of hydrazone-related compounds (Chhaya & Gupte, 2013).

Antioxidant and Radical Scavenging Activities

Compounds like diflunisal hydrazide-hydrazones have been synthesized and evaluated for their antimycobacterial, antimicrobial, anticonvulsant, and antiradical activities. These studies reveal the potential of hydrazone derivatives as multifunctional agents with significant biological activities, including radical scavenging properties (Küçükgüzel, Mazi, Şahin, Oztürk, & Stables, 2003).

Optical and Material Science Applications

Naseema et al. investigated the third-order nonlinear optical properties of hydrazones, indicating their potential in optical device applications such as optical limiters and switches. This highlights the significance of hydrazones in the development of materials with specialized optical properties (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).

Wirkmechanismus

Target of Action

It is noted that similar compounds have been used medically as antigonadotropins . Antigonadotropins are substances that suppress the activity of the gonadotropins, hormones that stimulate the gonads (testes and ovaries) in the body.

Mode of Action

Based on its classification as a nonsteroidal estrogen , it can be inferred that it may interact with estrogen receptors in the body, leading to a variety of physiological effects.

Biochemical Pathways

As a nonsteroidal estrogen , it may be involved in the regulation of the menstrual cycle and reproduction, as well as the development and maintenance of secondary sexual characteristics.

Pharmacokinetics

Its water solubility is reported to be 034 g/l at 15 ºC , which may influence its absorption and distribution in the body.

Result of Action

As a nonsteroidal estrogen , it may have effects similar to those of natural estrogens, including the regulation of the menstrual cycle and reproduction, and the development and maintenance of secondary sexual characteristics.

Biochemische Analyse

Biochemical Properties

The compound 1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone has been found to interact with enzymes in a time-dependent manner . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

Eigenschaften

IUPAC Name |

4-[(E)-C-ethyl-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]carbonimidoyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-3-17(13-5-9-15(21)10-6-13)19-20-18(4-2)14-7-11-16(22)12-8-14/h5-12,21-22H,3-4H2,1-2H3/b19-17+,20-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXNALRUDYMXNR-XPWSMXQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NN=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\N=C(\C1=CC=C(C=C1)O)/CC)/C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

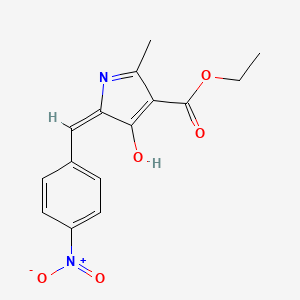

![(3Z)-3-[(2-cyclohexylidenehydrazinyl)methylidene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B604617.png)

![ethyl 2-(acetylamino)-7-chloro-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B604618.png)

![3-amino-3-(cyclohexylamino)-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile](/img/structure/B604620.png)

![N-(4-chloro-2-nitrophenyl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B604623.png)

![4-Anilino-5-[2-(4-hydroxy-3-methoxybenzylidene)carbohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B604624.png)

![ethyl 7-chloro-6-[(E)-(hydroxyimino)methyl]-2-(pentanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B604625.png)

![ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate](/img/structure/B604627.png)

![Ethyl 2-(acetylamino)-7-{[(3,4,5-trimethoxybenzoyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604628.png)

![4-[(Z)-(5-bromoindol-3-ylidene)methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B604632.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604634.png)

![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B604636.png)

![2-(1,3-Benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/no-structure.png)